molecular formula C11H10F3NO B7998306 5-(3,4,5-Trifluorophenoxy)pentanenitrile

5-(3,4,5-Trifluorophenoxy)pentanenitrile

Cat. No.: B7998306
M. Wt: 229.20 g/mol
InChI Key: NKTVNPATODNZHS-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenoxy)pentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone substituted with a 3,4,5-trifluorophenoxy group. The trifluorophenoxy moiety introduces strong electron-withdrawing effects, which may enhance chemical stability and influence reactivity compared to non-fluorinated analogs. Fluorinated nitriles are often explored for their bioactivity, metabolic stability, and utility in supramolecular chemistry .

Properties

IUPAC Name

5-(3,4,5-trifluorophenoxy)pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-9-6-8(7-10(13)11(9)14)16-5-3-1-2-4-15/h6-7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTVNPATODNZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trifluorophenoxy)pentanenitrile typically involves the reaction of 3,4,5-trifluorophenol with a suitable pentanenitrile derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trifluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Various substituted phenoxy derivatives.

    Oxidation Products: Oxidized phenoxy derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 5-(3,4,5-Trifluorophenoxy)pentanenitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated phenoxy groups on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The trifluorophenoxy group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The trifluorophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences and research findings:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
5-(3,4,5-Trifluorophenoxy)pentanenitrile 3,4,5-Trifluorophenoxy, pentanenitrile Not reported Hypothesized high lipophilicity and metabolic stability due to trifluorophenoxy group.
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile 4-Bromo-3-fluoro-phenoxy, pentanenitrile 272.12 97% purity; halogenated phenoxy group may enhance halogen bonding in materials science.
5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile 18F-fluorine, bis(4-hydroxyphenyl), stereospecific Not reported ERβ-selective radioligand for breast cancer imaging; fluorination improves PET imaging efficacy.
2-(3,4-Dimethoxyphenyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM36) 3,4-Dimethoxyphenyl, anthracene-methylamino Not reported Potent multidrug resistance (MDR) modulator; methoxy groups enhance CNS penetration.
5-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile Multiple methoxy groups, isopropyl, methylamino 404.60 Antiarrhythmic drug (Procorum); methoxy groups improve binding to calcium channels.
5-(Methylthio)-pentanenitrile Methylthio group, pentanenitrile 141.17 Key odorant in roasted oils (OAV > 9.2); formed via glucosinolate thermal degradation.

Key Structural and Functional Insights:

Fluorination Effects: The trifluorophenoxy group in the target compound likely increases lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like 5-(methylthio)-pentanenitrile. Fluorinated derivatives (e.g., 5-[18F]fluoro analogs) are prioritized in medicinal chemistry for improved pharmacokinetics and imaging capabilities .

Substituent Influence on Bioactivity: Methoxy groups in MM36 and Procorum enhance blood-brain barrier penetration and receptor binding, whereas trifluorophenoxy groups may optimize metabolic stability . Methylthio-substituted nitriles (e.g., 5-(methylthio)-pentanenitrile) exhibit strong odorant properties, suggesting that sulfur-containing nitriles are more volatile than fluorinated counterparts .

Thermal Stability: Nitriles with electron-withdrawing groups (e.g., trifluorophenoxy) may resist thermal degradation better than aliphatic nitriles like 2-butenenitrile, which dominate in roasted oils at 180°C .

Biological Activity

Overview of 5-(3,4,5-Trifluorophenoxy)pentanenitrile

This compound is an organic compound characterized by a pentanenitrile chain bonded to a trifluorophenoxy group. Its unique structure suggests potential applications in medicinal chemistry and agrochemicals due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial Properties : The trifluorophenyl group can enhance lipophilicity, allowing better membrane penetration and potential disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Anticancer Activity : Some studies suggest that fluorinated phenolic compounds may induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating fluorinated phenols demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.
  • Anti-inflammatory Studies : Research on related compounds indicates that they can modulate inflammatory pathways. For instance, compounds with trifluoromethyl groups have been shown to reduce inflammation in animal models by inhibiting NF-kB signaling.
  • Anticancer Research : Investigations into the effects of fluorinated compounds on cancer cell lines have revealed that certain derivatives can induce cell cycle arrest and apoptosis. The exact mechanisms remain to be fully elucidated but may involve the modulation of signaling pathways associated with cell growth and survival.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTrifluoromethyl phenolsInhibition of bacterial growth
Anti-inflammatoryFluorinated phenolic acidsReduced cytokine production
AnticancerFluorinated derivativesInduction of apoptosis in cancer cells

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